REACTION_CXSMILES
|
[CH:1]1([CH:4]([NH:8][C:9]([NH:11][CH2:12][CH2:13]Cl)=[S:10])[CH:5]2[CH2:7][CH2:6]2)[CH2:3][CH2:2]1>O>[CH:1]1([CH:4]([NH:8][C:9]2[S:10][CH2:13][CH2:12][N:11]=2)[CH:5]2[CH2:7][CH2:6]2)[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(C1CC1)NC(=S)NCCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
by warming
|
Type
|
EXTRACTION
|
Details
|
After complete solution, the aqueous phase is extracted with ether
|
Type
|
ADDITION
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Details
|
by adding an excess of 30% soda
|
Type
|
EXTRACTION
|
Details
|
An oily fraction separates which is then extracted with ether
|
Type
|
WASH
|
Details
|
The organic solution is washed with water
|
Type
|
CUSTOM
|
Details
|
dried on sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The cristallized residue is purified
|
Type
|
DISSOLUTION
|
Details
|
by dissolving it in the minimum amount of hot cyclohexane
|
Type
|
CUSTOM
|
Details
|
are recovered
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C(C1CC1)NC=1SCCN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |